

4-(3-Bromophenylsulfonyl)morpholine: A Technical Guide for Chemical Screening Libraries

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Compound of Interest

Compound Name: 4-(3-Bromophenylsulfonyl)morpholine

Cat. No.: B1333936

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For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **4-(3-Bromophenylsulfonyl)morpholine**, a chemical compound of interest for screening libraries in drug discovery and development. While specific biological activity data for this particular molecule is not extensively documented in publicly available literature, this guide consolidates available chemical information and explores the potential biological relevance of the broader class of phenylsulfonylmorpholine derivatives. The morpholine scaffold is a well-established privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties and engaging in a wide range of biological activities. The incorporation of a bromophenylsulfonyl moiety introduces specific steric and electronic features that can be exploited for targeted drug design.

Chemical Properties and Identification

4-(3-Bromophenylsulfonyl)morpholine is a synthetic organic compound featuring a central morpholine ring N-substituted with a 3-bromophenylsulfonyl group. This substitution pattern offers a unique combination of a flexible, polar morpholine head and a more rigid, lipophilic

aromatic tail with a hydrogen bond acceptor sulfonyl group and a bromine atom that can participate in halogen bonding.

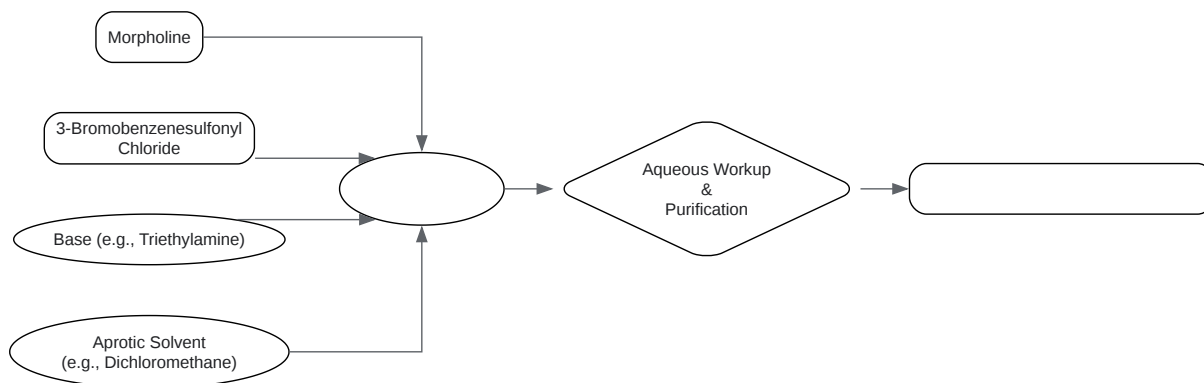
Property	Value	Source
CAS Number	871269-13-5	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₀ H ₁₂ BrNO ₃ S	[1] [5]
Molecular Weight	306.18 g/mol	[1]
IUPAC Name	4-[(3-bromophenyl)sulfonyl]morpholine	N/A
SMILES	<chem>C1COCCN1S(=O)(=O)c2ccccc(c2)Br</chem>	N/A
Purity	Typically >95% (as offered by suppliers)	[1] [2]

Synthesis and Manufacturing

The synthesis of **4-(3-Bromophenylsulfonyl)morpholine** is typically achieved through a nucleophilic substitution reaction between morpholine and 3-bromobenzenesulfonyl chloride. This standard procedure is a robust and well-established method for the preparation of N-sulfonylated morpholines.

General Experimental Protocol:

To a solution of morpholine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, an equimolar amount of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is added. The reaction mixture is cooled in an ice bath, and a solution of 3-bromobenzenesulfonyl chloride in the same solvent is added dropwise. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield **4-(3-Bromophenylsulfonyl)morpholine**.



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A generalized workflow for the synthesis of **4-(3-Bromophenylsulfonyl)morpholine**.

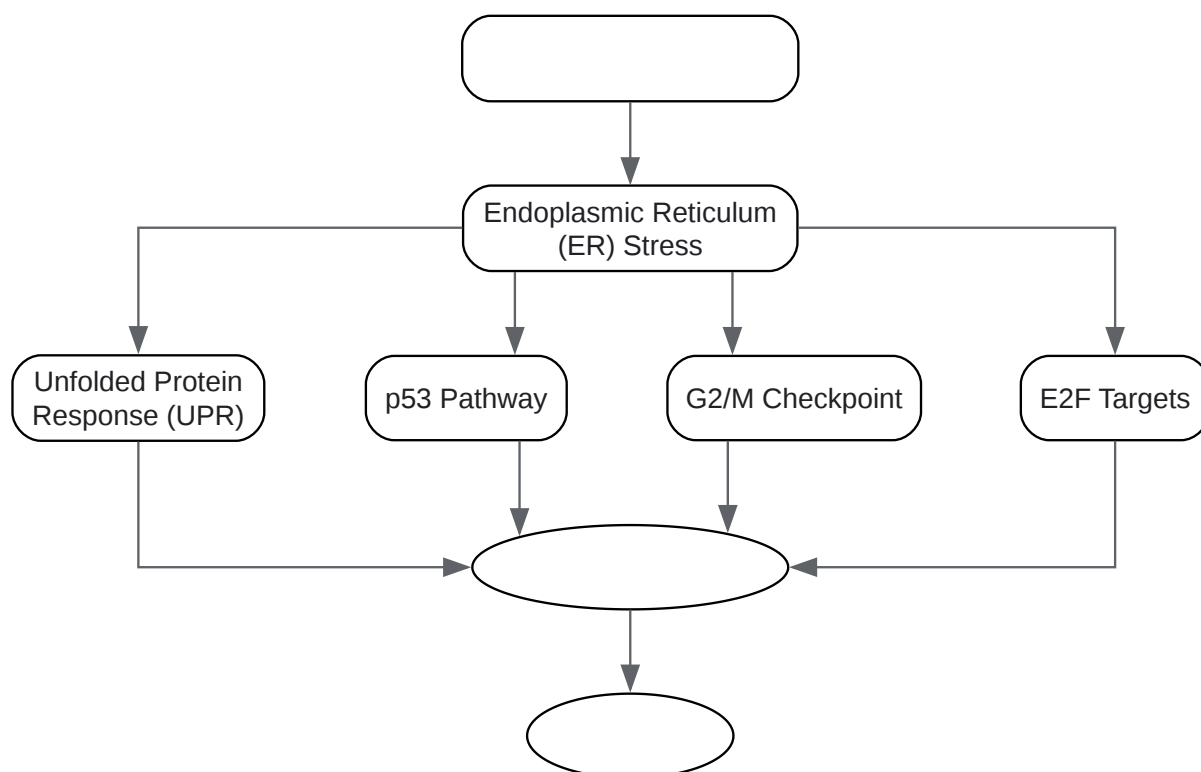
Availability in Chemical Screening Libraries

While **4-(3-Bromophenylsulfonyl)morpholine** is not prominently listed in the online catalogs of major screening library providers like Enamine, MolPort, or ChemDiv, it is available for purchase from several chemical suppliers. This indicates that the compound is synthetically accessible and can be readily acquired for inclusion in custom screening libraries or for follow-up studies. Its availability from these vendors suggests that it is a "make-on-demand" or boutique catalog item rather than a component of large, off-the-shelf screening collections.

Potential Biological Significance and Therapeutic Targets (Based on Analogs)

Specific biological activity data for **4-(3-Bromophenylsulfonyl)morpholine** is not readily found in the scientific literature. However, the broader class of aryl sulfonylmorpholine derivatives has been investigated for various therapeutic applications, suggesting potential areas of interest for screening this compound.

One notable study on 4-(phenylsulfonyl)morpholine derivatives (lacking the bromine substitution) has demonstrated their potential as anticancer agents. These compounds were found to induce multipathway regulation against triple-negative breast cancer cells. The proposed mechanism involves the induction of endoplasmic reticulum (ER) stress, which in turn triggers several tumor-suppressive signaling pathways.



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A potential signaling pathway modulated by aryl sulfonylmorpholine derivatives in cancer cells.

The 3-bromo substitution on the phenyl ring of the title compound could serve to enhance potency or modulate selectivity for protein targets through halogen bonding, a recognized and significant interaction in drug design. Therefore, screening **4-(3-Bromophenylsulfonyl)morpholine** in assays related to oncology, particularly those investigating ER stress and apoptosis, would be a rational starting point.

Recommendations for Screening

Given the limited specific data, a broad screening approach is recommended for **4-(3-Bromophenylsulfonyl)morpholine**.

- **Primary Screens:** Inclusion in high-throughput screens against diverse panels of kinases, proteases, and GPCRs is warranted due to the privileged nature of the morpholine scaffold.
- **Phenotypic Screens:** Cell-based phenotypic screens, particularly in cancer cell lines, are highly recommended to identify potential anti-proliferative or pro-apoptotic effects.
- **Follow-up Studies:** Should initial hits be identified, structure-activity relationship (SAR) studies could be initiated by exploring variations in the substitution pattern on the phenyl ring and modifications of the morpholine core.

Conclusion

4-(3-Bromophenylsulfonyl)morpholine represents a readily accessible chemical entity with potential for hit and lead discovery. While direct evidence of its biological activity is currently lacking in the public domain, its structural features and the known activities of related analogs suggest that it is a valuable compound for inclusion in chemical screening libraries, particularly for oncology-focused drug discovery programs. Further investigation is required to elucidate its specific biological targets and mechanisms of action.

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